N'-(3,5-Dibromopyrazin-2-yl)-N,N-dimethylformimidamide
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Overview
Description
N’-(3,5-Dibromopyrazin-2-yl)-N,N-dimethylformimidamide is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,5-Dibromopyrazin-2-yl)-N,N-dimethylformimidamide typically involves the bromination of pyrazine derivatives followed by formimidation. One common method involves the reaction of 3,5-dibromopyrazine with N,N-dimethylformamide in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N’-(3,5-Dibromopyrazin-2-yl)-N,N-dimethylformimidamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to new functional groups.
Condensation Reactions: It can participate in condensation reactions, forming larger molecules through the elimination of small molecules like water.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Condensation Reactions: Catalysts such as acids or bases are often employed to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazine derivatives, while oxidation and reduction reactions can introduce new functional groups .
Scientific Research Applications
N’-(3,5-Dibromopyrazin-2-yl)-N,N-dimethylformimidamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as bioactive agents, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N’-(3,5-Dibromopyrazin-2-yl)-N,N-dimethylformimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl (3,5-dibromopyrazin-2-yl)glycinate: Another pyrazine derivative with similar structural features but different functional groups.
N-(3,5-Dibromopyrazin-2-yl)acetamide: A related compound with an acetamide group instead of the formimidamide group.
Uniqueness
N’-(3,5-Dibromopyrazin-2-yl)-N,N-dimethylformimidamide is unique due to its specific substitution pattern and the presence of the formimidamide group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H8Br2N4 |
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Molecular Weight |
307.97 g/mol |
IUPAC Name |
N'-(3,5-dibromopyrazin-2-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C7H8Br2N4/c1-13(2)4-11-7-6(9)12-5(8)3-10-7/h3-4H,1-2H3 |
InChI Key |
MGRXLNSPGUHJSF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1=NC=C(N=C1Br)Br |
Origin of Product |
United States |
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